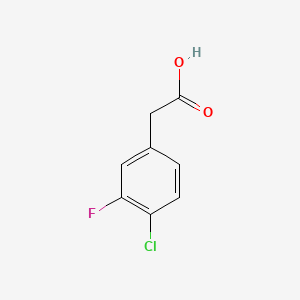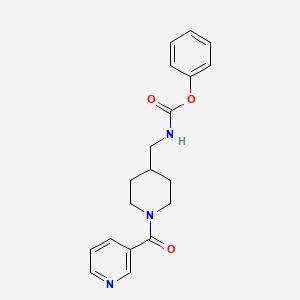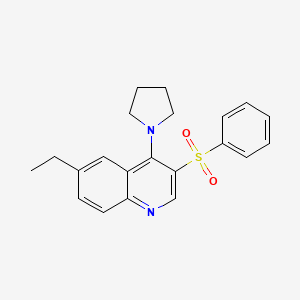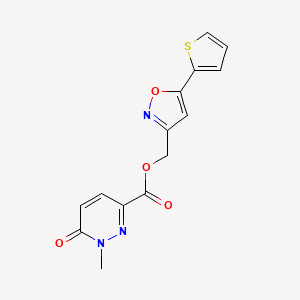
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, including derivatives bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, have been explored. These analogs exhibit significant antitumor activity toward various cell lines in vitro, indicating their potential as anticancer agents (Maftei et al., 2013). Additionally, efficient synthesis protocols for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide have been developed, showcasing the versatility of these compounds in drug synthesis (Patil et al., 2008).
Biological Activities
Research into quinazoline derivatives containing the 1,3,4-oxadiazole scaffold has demonstrated potent inhibitory activity against various cancer cell lines. For instance, certain derivatives showed more potent inhibitory activity than the control drug Tivozanib, suggesting their potential as novel anticancer agents (Qiao et al., 2015). Moreover, the synthesis and cytotoxic evaluation of novel quinazolinone derivatives have revealed their promising anticancer properties, with some compounds displaying high cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "aniline", "3,5-dimethoxybenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "3-aminobenzoic acid", "3,5-dimethoxyaniline", "sodium hydride", "N,N-dimethylformamide", "N,N'-dicyclohexylcarbodiimide" ], "Reaction": [ "Step 1: Synthesis of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Condensation of 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 3-methoxychalcone", "b. Nitration of 3-methoxychalcone with nitric acid to form 2-nitro-3-methoxychalcone", "c. Reduction of 2-nitro-3-methoxychalcone with sodium borohydride to form 3-methoxy-2-aminochalcone", "d. Cyclization of 3-methoxy-2-aminochalcone with phosporus oxychloride to form 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "Step 2: Synthesis of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "a. Reaction of 3,5-dimethoxybenzoyl chloride with hydrazine hydrate to form 3,5-dimethoxyphenylhydrazine", "b. Reaction of 3,5-dimethoxyphenylhydrazine with 3-aminobenzoic acid in the presence of sodium hydride and N,N-dimethylformamide to form 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid", "Step 3: Coupling of the two intermediates", "a. Activation of 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-aminobenzoic acid with N,N'-dicyclohexylcarbodiimide", "b. Addition of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione to the activated intermediate to form the final product" ] } | |
Numéro CAS |
1358745-01-3 |
Nom du produit |
7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C26H22N4O6 |
Poids moléculaire |
486.484 |
Nom IUPAC |
7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-6-4-5-15(9-18)14-30-25(31)21-8-7-16(12-22(21)27-26(30)32)24-28-23(29-36-24)17-10-19(34-2)13-20(11-17)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
Clé InChI |
CTNGCEISOXZEAD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,3-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2775631.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2775634.png)
![N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2775635.png)



![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2775643.png)
![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)
![2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2775647.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide](/img/structure/B2775649.png)